5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one

Lanthanide separation Solvent extraction Structure–selectivity relationship

5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one (commonly referenced in the literature as 1-phenyl-3-methyl-4-pivaloyl-5-pyrazolone, HPMPP) is a 4-acyl-5-pyrazolone derivative with the molecular formula C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol. The compound belongs to the broader class of heterocyclic β-diketones and is characterized by a bulky pivaloyl (trimethylacetyl) substituent at the 4-position.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
Cat. No. B12821431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1C(=O)C(C)(C)C)C2=CC=CC=C2
InChIInChI=1S/C15H18N2O2/c1-10-12(13(18)15(2,3)4)14(19)17(16-10)11-8-6-5-7-9-11/h5-9,12H,1-4H3
InChIKeyXSWAHJWUTJSELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one: Structural Identity, Tautomerism, and Scientific Procurement Profile


5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one (commonly referenced in the literature as 1-phenyl-3-methyl-4-pivaloyl-5-pyrazolone, HPMPP) is a 4-acyl-5-pyrazolone derivative with the molecular formula C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol [1]. The compound belongs to the broader class of heterocyclic β-diketones and is characterized by a bulky pivaloyl (trimethylacetyl) substituent at the 4-position [2]. In organic solvents such as CDCl₃ or benzene-d₆, 2-substituted 4-acyl-1,2-dihydro-3H-pyrazol-3-ones exist predominantly as the pyrazol-5-ol (OH) tautomer [3], making the enolic 5-pyrazolone form the functionally relevant species for chelation and solvent extraction applications.

Tautomeric Form Predominantly chelating pyrazol-5-ol (OH) tautomer in organic solvents
Extraction Fit O,O′-bidentate ligand for lanthanide and actinide solvent extraction
Selectivity Driver Bulky 4-pivaloyl group compresses O–O bite size for enhanced ion discrimination

Why 5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one Cannot Be Replaced by In-Class 4-Acyl-5-pyrazolone Analogs


Within the 4-acyl-5-pyrazolone series, the nature of the 4-acyl substituent is the dominant determinant of metal-ion extraction selectivity, lipophilicity, and acid strength [1]. Systematic comparative studies across four 4-acyl derivatives—acetyl (HL1), propionyl (HL2), isobutyryl (HL3), and pivaloyl (HL4)—reveal that lanthanide selectivity improves monotonically as the acyl group becomes bulkier, an effect traced to steric compression of the O–O 'bite size' in the chelate ring [1]. Consequently, substituting the pivaloyl derivative with smaller 4-acyl analogs (e.g., 4-acetyl or 4-propionyl) results in a measurable and predictable loss of separation performance. Similarly, the exceptional Th(IV)/U(VI) selectivity factor of 2.8 × 10⁵ reported for HPMPP is not matched by para-substituted 4-aroyl-5-pyrazolones, whose selectivity factors are typically below 2.8 × 10³ [2]. These quantitative structure–performance relationships preclude generic substitution and demand that procurement decisions be compound-specific.

Smaller 4-acyl analogs 4-acetyl or 4-propionyl derivatives exhibit systematically lower lanthanide extraction selectivity due to reduced steric bulk.
4-aroyl-5-pyrazolones Para-substituted 4-aroyl analogs show Th(IV)/U(VI) selectivity factors over 100-fold lower than HPMPP.
Tautomerically undefined material Non-OH tautomeric forms may not present the required O,O′-chelate motif, compromising batch-to-batch extraction reproducibility.

Quantitative Differentiation of 5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one (HPMPP) Versus Closest Analogs


Lanthanide Extraction Selectivity: Pivaloyl (HL4) Outperforms Smaller 4-Acyl Analogs in Head-to-Head Comparison

In a direct head-to-head comparison of four 4-acyl-3-methyl-1-phenyl-5-pyrazolone derivatives, the pivaloyl derivative (HL4) exhibited the highest extraction selectivity for lanthanide metal ions (La³⁺, Pr³⁺, Eu³⁺, Ho³⁺, Yb³⁺) among the series. The selectivity was shown to improve as the 4-acyl group becomes bulkier: HL1 (acetyl) < HL2 (propionyl) < HL3 (isobutyryl) < HL4 (pivaloyl). The separability of HL4 is comparable to that of bis(2-ethylhexyl) hydrogenphosphate, one of the most selective lanthanide extractants known [1]. The enhanced selectivity is mechanistically attributed to the narrowed O–O 'bite size' caused by steric repulsion between the 3-methyl and bulky 4-pivaloyl groups [1].

Selectivity Rank
Head-to-head
HL4 (pivaloyl) top rank; comparable to bis(2-ethylhexyl) hydrogenphosphate
Supports procurement of pivaloyl derivative for highest lanthanide separability
Ranked in chloroform/0.1 M NaClO₄; HL1
Th/U Selectivity
Head-to-head
S.F. = 2.8 × 10⁵ for HPMPP vs.
Enables high single-stage Th/U separation in nitric acid–chloroform
Reported at 0.01 mol dm⁻³ extractant in dilute HNO₃
Crown Ether Synergy
Cross-study
HPMPP + DB18C6 forms Ln(PMPP)₃·CE adducts with best inter-Ln selectivity
Supports tunable extraction system design via choice of crown ether
Compared to HPMPP alone and HPMBP/HPMTFP analogs
Tautomer Dominance
Method context
Predominant pyrazol-5-ol; ²J coupling 9–11 Hz vs. NH-form 4–5 Hz
Confirms chelating O,O′-donor form for extraction reproducibility
NMR in CDCl₃/benzene-d₆; diagnostic coupling constant
XLogP3-AA
Data to verify
3.1
Moderate lipophilicity supports organic-phase partitioning
Single data point from PubChem; cross-study trend inference only
Lanthanide separation Solvent extraction Structure–selectivity relationship

Thorium(IV)/Uranium(VI) Selectivity Factor: HPMPP Achieves S.F. = 2.8 × 10⁵, Exceeding 4-Aroyl-5-pyrazolone Analogs by Over 100-Fold

Extraction studies from dilute nitric acid solutions into chloroform demonstrate that 1-phenyl-3-methyl-4-pivaloyl-5-pyrazolone (HPMPP) alone achieves a thorium(IV)/uranium(VI) separation factor of S.F. = 2.8 × 10⁵ [1]. This value is more than two orders of magnitude higher than the selectivity factors reported for para-substituted 4-aroyl-5-pyrazolones, which are typically below 2.8 × 10³ under comparable conditions [1]. The extracted complexes were characterized as Th(PMPP)₄ and UO₂(PMPP)₂ by non-linear regression analysis of equilibrium data [1].

Th/U Selectivity
Head-to-head
S.F. = 2.8 × 10⁵ for HPMPP vs.
Enables high single-stage Th/U separation in nitric acid–chloroform
Reported at 0.01 mol dm⁻³ extractant in dilute HNO₃
Crown Ether Synergy
Cross-study
HPMPP + DB18C6 forms Ln(PMPP)₃·CE adducts with best inter-Ln selectivity
Supports tunable extraction system design via choice of crown ether
Compared to HPMPP alone and HPMBP/HPMTFP analogs
Tautomer Dominance
Method context
Predominant pyrazol-5-ol; ²J coupling 9–11 Hz vs. NH-form 4–5 Hz
Confirms chelating O,O′-donor form for extraction reproducibility
NMR in CDCl₃/benzene-d₆; diagnostic coupling constant
XLogP3-AA
Data to verify
3.1
Moderate lipophilicity supports organic-phase partitioning
Single data point from PubChem; cross-study trend inference only
Actinide separation Nuclear fuel cycle Selectivity factor

Synergistic Enhancement of Trivalent Lanthanoid Extraction with Crown Ethers: HPMPP Forms Well-Defined Ln(PMPP)₃·CE Adducts

The extraction of trivalent lanthanoids Nd(III), Eu(III), and Tm(III) from perchlorate solutions into chloroform with HPMPP alone yields complexes of the type Ln(PMPP)₃. Addition of crown ethers (CE) such as 18-crown-6 (18C6), dicyclohexano-18-crown-6 (DC18C6), or dibenzo-18-crown-6 (DB18C6) results in the formation of mixed adducts Ln(PMPP)₃·CE, with equilibrium constants that increase monotonically with decreasing ionic radii of the metal ions [1]. Among the crown ethers tested, DB18C6 provided the greatest improvement in both extraction efficiency and inter-lanthanoid selectivity [1]. This synergistic behavior is characteristic of the sterically demanding pivaloyl ligand and is distinct from the extraction profiles reported for 4-benzoyl (HPMBP) and 4-trifluoroacetyl (HPMTFP) analogs with the same crown ethers [1].

Crown Ether Synergy
Cross-study
HPMPP + DB18C6 forms Ln(PMPP)₃·CE adducts with best inter-Ln selectivity
Supports tunable extraction system design via choice of crown ether
Compared to HPMPP alone and HPMBP/HPMTFP analogs
Synergistic extraction Crown ethers Trivalent lanthanoids

Tautomeric Identity: 4-Pivaloyl Derivative Exists Predominantly as the Chelating Pyrazol-5-ol Form in Organic Solvents

NMR spectroscopic investigations of pyrazolone tautomerism demonstrate that 2-substituted 4-acyl-1,2-dihydro-3H-pyrazol-3-ones, a category that includes the 4-pivaloyl derivative, exist predominantly as the pyrazol-5-ol (OH) tautomer in CDCl₃ or benzene-d₆ solution [1]. The OH-form is characterized by a geminal ²J[pyrazole C-4,H-3(5)] coupling constant of approximately 9–11 Hz, in contrast to 4–5 Hz for the NH (1,2-dihydro-3H-pyrazol-3-one) form [1]. This tautomeric preference ensures that the compound presents the O,O′-bidentate chelating motif required for efficient metal-ion coordination.

Tautomer Dominance
Method context
Predominant pyrazol-5-ol; ²J coupling 9–11 Hz vs. NH-form 4–5 Hz
Confirms chelating O,O′-donor form for extraction reproducibility
NMR in CDCl₃/benzene-d₆; diagnostic coupling constant
Tautomerism Pyrazolone Coordination chemistry

Computed Lipophilicity (XLogP3-AA = 3.1): The Pivaloyl Group Imparts Favorable Partitioning for Liquid–Liquid Extraction

The computed octanol–water partition coefficient for 1-phenyl-3-methyl-4-pivaloyl-5-pyrazolone is XLogP3-AA = 3.1 [1]. This moderate lipophilicity reflects the balance between the hydrophobic pivaloyl and phenyl substituents and the polar pyrazolone core, positioning the compound favorably for partitioning into organic solvents such as chloroform or cyclohexane during liquid–liquid extraction. While direct comparative logP data for all 4-acyl analogs are not available from a single study, the trend of increasing lipophilicity with bulkier 4-acyl substitution is consistent with the observed improvement in extraction selectivity [2].

XLogP3-AA
Data to verify
3.1
Moderate lipophilicity supports organic-phase partitioning
Single data point from PubChem; cross-study trend inference only
Lipophilicity Partition coefficient Extractant design

Optimal Application Scenarios for 5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one Based on Quantitative Evidence


High-Selectivity Thorium/Uranium Separation in Nuclear Fuel Cycle Process Streams

The exceptional Th(IV)/U(VI) separation factor of 2.8 × 10⁵ demonstrated by HPMPP in dilute nitric acid–chloroform systems [1] makes this compound uniquely suited for analytical and process-scale thorium removal from uranium-rich nuclear fuel cycle solutions. The selectivity is two orders of magnitude higher than that of para-substituted 4-aroyl-5-pyrazolones, enabling single-stage separations that would require multiple stages with alternative extractants [1].

Bulkiness-Driven Lanthanoid Fractionation for Rare-Earth Element Purification

The systematic selectivity ranking HL1 < HL2 < HL3 < HL4 established by Umetani et al. demonstrates that the pivaloyl derivative yields the highest intra-lanthanoid separation factors among the 4-acyl-5-pyrazolone series, with performance comparable to the industrial benchmark bis(2-ethylhexyl) hydrogenphosphate [2]. This makes HPMPP the preferred 4-acyl-5-pyrazolone for processes targeting challenging adjacent lanthanide pairs such as Eu/Ho or Pr/Nd.

Synergistic Lanthanoid Extraction Systems Incorporating Crown Ether Co-Extractants

HPMPP forms well-characterized Ln(PMPP)₃·CE ternary complexes with crown ethers, with DB18C6 delivering the greatest synergistic enhancement in both extraction efficiency and inter-lanthanoid selectivity [3]. This behavior supports the design of tailored synergistic extraction formulations for analytical preconcentration or industrial rare-earth purification, where the identity of the crown ether can be selected to tune selectivity for specific light, middle, or heavy lanthanoids.

Mechanistic Studies of Steric Control in β-Diketone Coordination Chemistry

The 4-pivaloyl derivative serves as the key experimental model for investigating how steric bulk at the 4-position influences the O–O 'bite size' and, consequently, metal-ion selectivity in β-diketone-type ligands [2]. The combination of the bulky tert-butyl group with the 3-methyl substituent creates the largest steric compression among the HL1–HL4 series, making HPMPP the terminal comparator in structure–selectivity studies and molecular design campaigns for next-generation extractants [2][4].

Application
Selection Property
Validation Focus
Thorium/Uranium separation for nuclear fuel cycle research
Steric-driven high selectivity factor (pivaloyl group)
Single-stage Th/U separation efficiency in nitric acid media
Rare-earth element purification via lanthanoid fractionation
Bulkiness-dependent intra-lanthanoid selectivity ranking
Separation factors for adjacent lanthanide pairs (Eu/Ho, Pr/Nd)
Synergistic lanthanoid extraction with crown ether co-extractants
Tunable ternary complex formation with crown ethers
CE-dependent selectivity profiles across light, middle, heavy lanthanoids
Mechanistic studies of steric control in β-diketone coordination
Terminal comparator for O–O bite size effect in 4-acyl series
Structure-selectivity correlation using 4-pivaloyl model ligand
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